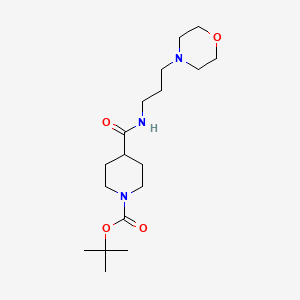
Tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate
Número de catálogo B8312587
Peso molecular: 355.5 g/mol
Clave InChI: BZXHPCFRIDPSJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08653262B2
Procedure details


NEt3 (1.8 ml) is added to a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.5 g) in DMF (40 ml) and the mixture is stirred for 10 min. TBTU (3.15 g) is added, and after additional 10 min the 3-morpholinopropan-1-amine (0.98 ml) is added. The reaction mixture is stirred over night and the solvent is removed under reduced pressure. The residue is dissolved in EtOAc and washed with satd. aqueous NaHCO3, aqueous citric acid (10%) and brine, dried (MgSO4) and filtered, and the solvent is removed under reduced pressure to give crude tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate (2.3 g). The crude product is used without purification in the next step.

Quantity
1.5 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
CCN(CC)CC.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=O)[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[O:46]1[CH2:51][CH2:50][N:49]([CH2:52][CH2:53][CH2:54][NH2:55])[CH2:48][CH2:47]1>CN(C=O)C>[O:46]1[CH2:51][CH2:50][N:49]([CH2:52][CH2:53][CH2:54][NH:55][C:21]([CH:18]2[CH2:17][CH2:16][N:15]([C:13]([O:12][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:14])[CH2:20][CH2:19]2)=[O:23])[CH2:48][CH2:47]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.15 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)CCCN
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with satd
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
aqueous NaHCO3, aqueous citric acid (10%) and brine, dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
